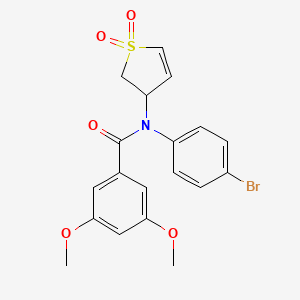

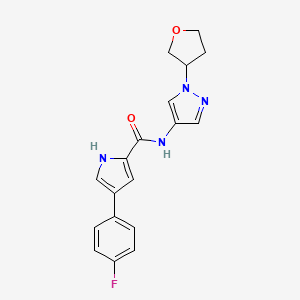

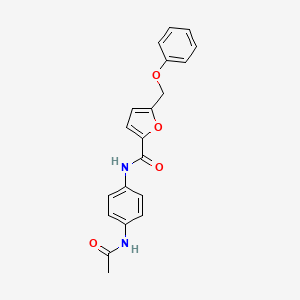

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Nicotinamide derivatives, including those related to "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide," have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These compounds show promising results as corrosion inhibitors due to their adsorption behavior, which obeys the Langmuir isotherm model. The efficiency of these inhibitors increases with concentration, indicating their potential application in protecting metals against corrosion in industrial settings (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Synthesis and Properties

Research on nicotinic acid derivatives, including compounds structurally related to "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide," has focused on their synthesis and properties. These studies have led to the development of compounds with potential applications in medical research due to their specific chemical properties, such as being spin-labeled analogs of nicotinamide, which could be useful in studying biochemical processes (Lifshits et al., 1976).

Therapeutic Potential

Nicotinamide derivatives have shown promise in therapeutic applications, particularly in the inhibition of enzymes such as Nicotinamide N-Methyltransferase (NNMT). NNMT plays a role in various diseases, including diabetes, obesity, and certain cancers. The development of potent and selective inhibitors for NNMT, through the rational design of nicotinamide derivatives, offers potential therapeutic strategies for these conditions. Compounds derived from "N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide" and related structures could serve as a basis for new NNMT inhibitors (Policarpo et al., 2019).

Mecanismo De Acción

- The primary target of this compound is the c-KIT kinase. Specifically, it is a selective inhibitor of c-KIT, which plays a crucial role in gastrointestinal stromal tumors (GISTs). Unlike some other clinically used c-KIT inhibitors (such as Imatinib and Sunitinib), this compound does not significantly affect other kinases like ABL or FLT3 .

- The inhibition of c-KIT-mediated signaling pathways affects cell proliferation, survival, and apoptosis. By blocking c-KIT, it disrupts the growth and survival of GIST cells .

- Downstream effects include reduced cell proliferation, induction of apoptosis, and cell cycle arrest .

- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) influence its efficacy and therapeutic potential .

- Cellular effects include apoptosis (programmed cell death) and cell cycle arrest, ultimately inhibiting tumor growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

N-(2-phenylethyl)-N'-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c27-20(24-12-8-17-5-2-1-3-6-17)21(28)25-15-18-9-13-26(14-10-18)22(29)19-7-4-11-23-16-19/h1-7,11,16,18H,8-10,12-15H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUNDQVZJNXYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)

![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)

![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)